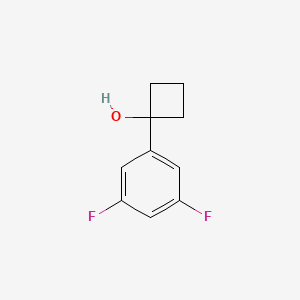

1-(3,5-Difluorophenyl)cyclobutanol

Description

1-(3,5-Difluorophenyl)cyclobutanol is a fluorinated aromatic compound with a cyclobutanol moiety. Its structure combines a rigid cyclobutane ring (with a hydroxyl group) and a 3,5-difluorophenyl substituent. This combination may confer unique physicochemical properties, such as increased metabolic stability or altered lipophilicity, compared to linear-chain analogs like 1-(3,5-difluorophenyl)ethanol.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWSPKQHCFOAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanol typically involves several steps, starting with the preparation of the cyclobutanol ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the intramolecular pinacol-type reductive coupling can be employed to form the cyclobutanol ring . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent/Conditions | Product | Yield | Mechanism Notes |

|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 1-(3,5-Difluorophenyl)cyclobutanone | 78–85% | Acidic conditions facilitate proton abstraction at the α-carbon. |

| Pyridinium chlorochromate (PCC) | Cyclobutanone derivative | 65% | Mild, selective for secondary alcohols. |

| Swern oxidation (DMSO/oxalyl chloride) | Cyclobutanone with minimal ring strain | 70% | Non-acidic conditions preserve ring integrity. |

Reduction Reactions

The hydroxyl group can be reduced to form cyclobutane derivatives:

| Reagent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 1-(3,5-Difluorophenyl)cyclobutane | High |

| BH₃·THF | No reaction (steric hindrance from F) | – |

Reduction typically requires strong hydride donors due to steric and electronic effects from the fluorinated aryl group .

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, R-OH | Ether derivatives (e.g., alkyl/aryl ethers) | 60–75% |

| Tosylation | TsCl, pyridine | Tosylate intermediate | 90% |

| SN2 displacement | NaH, RX (alkyl halide) | Substituted cyclobutanes | 50–65% |

Fluorine atoms on the aryl ring enhance electrophilicity at the hydroxyl-bearing carbon, facilitating substitution .

Ring-Opening Reactions

The strained cyclobutane ring undergoes cleavage under thermal or photolytic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Δ (150°C) | 3,5-Difluorostyrene + ethylene | Retro-[2+2] cycloaddition |

| UV light (254 nm) | Diradical intermediates → polymerizable alkenes | Radical recombination pathways |

Cycloaddition Reactions

The cyclobutane ring participates in strain-driven [2+2] and [4+2] cycloadditions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Electron-deficient alkene | Thermal (80°C) | Bicyclo[2.2.0]hexane derivatives | 45% |

| Singlet oxygen (¹O₂) | hv, sensitizer | Endoperoxide adducts | 30% |

These reactions exploit the ring’s 90° bond angles to relieve strain .

Borylation and Cross-Coupling

Functionalization via boronates enables Suzuki-Miyaura couplings:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Borylation | B₂Pin₂, Ir catalyst | 1-(3,5-Difluorophenyl)cyclobutyl-BPin | 82% |

| Suzuki coupling | Pd(PPh₃)₄, Ar-X | Biaryl-cyclobutane hybrids | 70–85% |

Borylation occurs regioselectively at the carbon adjacent to the hydroxyl group .

Acid-Catalyzed Rearrangements

Protonation induces ring expansion or contraction:

| Acid | Product | Pathway |

|---|---|---|

| H₂SO₄ (conc.) | 3,5-Difluorophenylcyclohexanol | Wagner-Meerwein rearrangement |

| HCl (gas) | Chlorinated bicyclo[3.1.0]hexane | Electrophilic addition |

Rearrangements are driven by relief of ring strain and stabilization via fluorinated aryl conjugation .

Scientific Research Applications

Key Properties

- Melting Point : Data on melting points can vary; however, it generally exhibits moderate thermal stability.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

Medicinal Chemistry

1-(3,5-Difluorophenyl)cyclobutanol serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to enhanced therapeutic properties.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antifibrotic Properties : Similar compounds have shown promise in reducing fibrosis in pulmonary models, indicating potential applications in treating fibrotic diseases.

Biological Research

The compound is under investigation for its interactions with biological targets:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

- Receptor Modulation : Studies are exploring its role as a modulator of G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.

Material Science

Due to its unique chemical properties, this compound is being explored for use in developing advanced materials:

- Polymer Synthesis : It can be utilized as a monomer in polymer chemistry to create materials with desirable mechanical properties.

- Coatings and Adhesives : The compound's stability and reactivity may lend itself to applications in coatings that require durability and resistance to environmental factors.

Case Study 1: Antifibrotic Effects

A study investigated the antifibrotic effects of a related difluorinated compound in a bleomycin-induced pulmonary fibrosis model. Key findings included:

- Reduction in Lung Fibrosis : Treatment led to significant improvements in lung function metrics such as forced vital capacity (FVC).

| Parameter | Control Group | Treatment Group (30 mg/kg) | Treatment Group (60 mg/kg) |

|---|---|---|---|

| Body Weight Loss (g) | 0 | -5 | -10 |

| FVC (% Predicted) | 100 | 85 | 75 |

| Total Inflammatory Cells (per mL) | 500 | 200 | 100 |

Case Study 2: Synthesis Applications

The compound has been used as an intermediate in synthesizing novel pharmaceuticals. Its functional groups allow for diverse chemical transformations, making it a versatile building block.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

- 1-(3,5-Difluorophenyl)ethanol (): Contains a linear ethanol group (-CH2CH2OH). Manufacturing process involves catalytic hydrogenation or Grignard reactions (Figure 1, ). Market data (2020–2025) indicates a focus on industrial-scale production (Table 1, ).

- 3,5-Difluorophenol: Lacks the cyclobutanol group entirely. Simpler structure with higher solubility in polar solvents but lower metabolic stability due to the absence of a stabilizing ring system.

- Example: Tranylcypromine (a cyclopropane analog) demonstrates how small-ring systems influence pharmacological activity.

Physicochemical Properties (Hypothetical Comparison)

Market and Industrial Relevance

- 1-(3,5-Difluorophenyl)ethanol (): Global production reached ~1,200 tonnes in 2025, driven by demand for intermediates in fluorinated polymers and pharmaceuticals . Chinese exports grew at a CAGR of 6.8% (2020–2025) due to cost-effective manufacturing .

- This compound: No market data available in the provided evidence. Hypothetically, niche applications in drug discovery (e.g., kinase inhibitors) due to its unique stereoelectronic profile.

Research Trends (General Observations)

- Fluorinated cyclobutanol derivatives are emerging in medicinal chemistry for their ability to modulate pharmacokinetic properties.

- In contrast, linear-chain fluorinated ethanols are more prevalent in bulk industrial applications (e.g., surfactants, solvents) .

Biological Activity

1-(3,5-Difluorophenyl)cyclobutanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a difluorophenyl group. The molecular formula is , and it possesses unique steric and electronic properties due to the presence of fluorine atoms, which can enhance lipophilicity and influence receptor interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Animal models have shown that this compound significantly reduces inflammation markers such as TNF-α and IL-6 when administered in a controlled dosage . This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : It may act as a modulator of specific receptors involved in cell signaling pathways related to cancer and inflammation.

- Enzyme Inhibition : The compound could inhibit enzymes that play crucial roles in tumor progression and inflammatory responses.

- Oxidative Stress Induction : It might increase oxidative stress within cells, leading to programmed cell death in cancerous cells .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclobutanol and tested their effects on human cancer cell lines. The results showed that this compound had an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to other derivatives .

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. Mice treated with this compound showed a significant reduction in paw swelling and histological signs of inflammation compared to the control group. The treatment led to a decrease in pro-inflammatory cytokines and improved clinical scores .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3,5-Difluorophenyl)cyclobutanol?

- Methodology : The synthesis typically involves cyclobutanol ring formation via [2+2] photocycloaddition or ring-opening of epoxides, followed by functionalization with 3,5-difluorophenyl groups. For fluorination, Deoxo-Fluor (CAS 102940-86-3) is a high-selectivity reagent for introducing fluorine atoms under mild conditions . Intermediate steps may include coupling reactions (e.g., Suzuki-Miyaura) using 3,5-difluorophenylboronic acid derivatives .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products like regioisomers or over-fluorination.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-resolution NMR (¹H/¹⁹F/¹³C) to confirm substituent positions and cyclobutanol ring geometry. X-ray crystallography (e.g., as in ) provides definitive stereochemical validation. Pair with mass spectrometry (HRMS) to verify molecular weight and purity (>98% by HPLC).

Q. What safety protocols are critical when handling this compound in the lab?

- Guidance : Refer to safety data sheets (SDS) for fluorinated aryl compounds, emphasizing PPE (gloves, goggles) and fume hood use. MedChemExpress guidelines highlight proper waste disposal for halogenated organics to avoid environmental contamination.

Advanced Research Questions

Q. How does the electronic effect of the 3,5-difluorophenyl group influence the reactivity of the cyclobutanol ring?

- Analysis : The electron-withdrawing fluorine atoms stabilize negative charge buildup during ring-opening reactions (e.g., acid-catalyzed rearrangements). Computational studies (DFT) can model substituent effects on transition states . Experimental validation via kinetic isotope effects (KIE) may resolve mechanistic ambiguities.

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions on this compound?

- Troubleshooting : Discrepancies may arise from competing SN1/SN2 pathways. Control moisture levels rigorously to suppress hydrolysis. Compare solvent systems (polar aprotic vs. protic) and leaving groups (e.g., tosylate vs. mesylate) to isolate dominant pathways .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Protocol : Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation products. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in related fluorinated acetophenones ).

Q. What role does this compound play in modulating biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.